Desmethyl-6,8,10-triene Dutasteride

Beschreibung

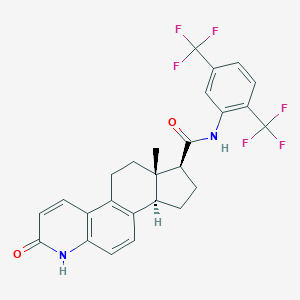

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2-5,8-9,12,17,19H,6-7,10-11H2,1H3,(H,33,35)(H,34,36)/t17-,19+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPTTDPVCTXML-PDOGEWKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)C=CC5=C3C=CC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)C=CC5=C3C=CC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952718-75-1 | |

| Record name | Desmethyl-6,8,10-triene dutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952718751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL-6,8,10-TRIENE DUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC3Z5Q69ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies of Desmethyl 6,8,10 Triene Dutasteride

Elucidation of Potential Formation Mechanisms of Desmethyl-6,8,10-triene Dutasteride (B1684494) as a Process-Related Impurity or Degradation Product

The emergence of Desmethyl-6,8,10-triene Dutasteride is often linked to the manufacturing process of Dutasteride and its stability under certain conditions. Stress degradation studies of Dutasteride have revealed its susceptibility to hydrolysis and, to a lesser extent, oxidation. ijpsr.comresearchgate.net

Forced degradation studies, which are crucial for identifying potential impurities, have shown that Dutasteride can degrade under acidic and alkaline hydrolytic conditions. ijpsr.comresearchgate.net Specifically, acid hydrolysis can lead to the formation of a dehydrogenated product. ijpsr.com While the precise mechanisms are complex, it is understood that the chemical environment during synthesis and storage, including pH and the presence of oxidizing agents, can facilitate the formation of this triene impurity. researchgate.netgoogle.com The identification of such impurities is critical for ensuring the quality and safety of the final drug product. google.com

Targeted Chemical Synthesis Approaches for this compound

The synthesis of this compound as a reference standard for analytical purposes is a key aspect of quality control in Dutasteride production.

Precursor Identification and Reaction Conditions

The synthesis of Dutasteride and its impurities often starts from precursors like 3-oxo-4-androstene-17β-carboxylic acid. researchgate.netlookchem.com The formation of impurities such as this compound can occur during specific steps, for instance, the introduction of a double bond at the C1-C2 position of the steroid A-ring. google.comrasayanjournal.co.in

A common method for this dehydrogenation involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in conjunction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lookchem.comrasayanjournal.co.in Over-oxidation or side reactions during this step can lead to the formation of the triene impurity. google.com A patent describes a method for preparing this impurity by reacting Dutasteride with DDQ and BSTFA in a solvent such as toluene, followed by heating. google.com

Stereochemical Considerations in Synthetic Routes

The stereochemistry of Dutasteride and its analogs is critical for their biological activity. The specific stereoisomer of this compound is defined as (6aS,7S,9aR)-N-(2,5-bis(Trifluoromethyl)phenyl)-6a-methyl-2-oxo-2,5,6,6a,7,8,9,9a-octahydro-1H-indeno[5,4-f]quinoline-7-carboxamide. simsonpharma.comaquigenbio.com Maintaining the desired stereochemical configuration throughout the synthetic process is a significant challenge. The choice of reagents and reaction conditions plays a crucial role in controlling the stereochemical outcome.

Controlled Derivatization for Analog Generation and Structural Modification Studies

While specific information on the controlled derivatization of this compound is limited in the public domain, the general principles of modifying the Dutasteride scaffold can be applied. The trifluoromethyl groups on the phenyl ring and the lactam functionality of the aza-steroid core are potential sites for modification. researchgate.net Such modifications could be explored to generate analogs with altered physicochemical properties or biological activities, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Optimization of Synthetic Methodologies for Research Scale Production

The primary need for this compound is as a reference standard for analytical method development and validation in the quality control of Dutasteride. aquigenbio.com Therefore, its production is typically on a research scale. The synthesis is often available on a custom basis from specialized chemical suppliers. simsonpharma.comsimsonpharma.com Optimization of the synthesis would focus on improving the yield and purity of the final product, potentially through refinement of the dehydrogenation step or by developing alternative synthetic routes that offer better control over impurity formation. The use of preparative chromatography is often necessary to isolate and purify this impurity from reaction mixtures. iosrjournals.org

Mechanistic Investigations of Biological Activity of Desmethyl 6,8,10 Triene Dutasteride

Exploration of Kinase Inhibition Profiles of Desmethyl-6,8,10-triene Dutasteride (B1684494)

Preliminary information suggests that Desmethyl-6,8,10-triene Dutasteride exhibits its biological effects through the inhibition of specific protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer. However, detailed and publicly available scientific studies specifically elucidating its kinase inhibition profile are currently lacking.

Identification of Specific Protein Kinase Targets and Binding Affinity Determination

At present, the specific protein kinase targets of this compound have not been publicly disclosed in peer-reviewed literature. Consequently, data on its binding affinity, typically represented by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against specific kinases, are not available. This information is crucial for understanding the compound's potency and selectivity.

Table 1: Binding Affinity of this compound for Specific Protein Kinase Targets

| Protein Kinase Target | Binding Affinity (IC50/Ki) |

| Data Not Available | Data Not Available |

In Vitro Enzyme Kinetics and Mechanistic Studies of Kinase-Ligand Interactions

Detailed in vitro enzyme kinetic studies are essential to characterize the nature of the interaction between this compound and its target kinases. These studies would determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the mechanism by which the compound exerts its inhibitory effect. As of the current date, such mechanistic studies have not been published.

Cellular Responses Induced by this compound in Pre-clinical Models

While specific molecular targets remain to be fully identified, some information points towards the cellular consequences of this compound treatment in cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

There are general claims that this compound can induce apoptosis, or programmed cell death, in tumor cells. However, specific details regarding the cancer cell lines tested, the concentrations at which apoptosis is observed, and the quantitative extent of this induction are not documented in accessible scientific research.

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cancer Cell Line | Treatment Concentration | Apoptosis Induction (%) |

| Data Not Available | Data Not Available | Data Not Available |

Investigation of Cell Proliferation and Viability Modulation in Diverse Cellular Models

The effect of this compound on the proliferation and viability of various cell types is a critical aspect of its preclinical evaluation. This data would reveal the compound's cytostatic or cytotoxic potential. Regrettably, specific data from cell proliferation assays (e.g., MTT, BrdU) or viability assays across different cellular models are not available in the public domain.

Table 3: Effect of this compound on Cell Proliferation and Viability

| Cell Line | Assay Type | Endpoint (e.g., IC50) |

| Data Not Available | Data Not Available | Data Not Available |

Analysis of Cell Cycle Perturbations and Growth Inhibition Mechanisms

Understanding how this compound affects the cell cycle is fundamental to elucidating its growth inhibition mechanisms. This would involve analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment. Currently, there is no published research detailing the impact of this compound on cell cycle progression in any cell line.

Comparative Biological Activity Assessment with Parent Compound Dutasteride and Other Structural Analogs

Dutasteride is a potent inhibitor of both type 1 and type 2 5α-reductase isoforms, enzymes responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). amyjet.commdpi.com This mechanism is central to its therapeutic effects in benign prostatic hyperplasia and androgenetic alopecia. amyjet.commdpi.com The metabolism of dutasteride is extensive, leading to several metabolites. nih.gov

This compound, identified as an impurity or analog of dutasteride, possesses a molecular weight of 508.5 g/mol and the chemical formula C26H22F6N2O2. biosynth.comnih.gov One study on the impurity profile of dutasteride identified a "desmethyl dutasteride" with a corresponding mass-to-charge ratio (m/z) of 508. nih.govnih.gov However, the reported chemical name in that study was 17β-N-[2,5-bis(trifluoromethyl) phenyl]carbamoyl-3-hydroxyl-4-azaestra-1,3,5,7,9-pentaene. nih.govnih.gov This highlights a potential ambiguity in the precise structure being referred to as "this compound" in different contexts. Crucially, the impurity profiling study did not report any biological activity data for this compound. nih.govnih.gov

Information regarding the comparative biological activity of this compound is scarce and originates primarily from commercial suppliers, lacking substantiation from peer-reviewed research. One such vendor, Biosynth, claims that this analog exhibits potent anticancer properties. nih.gov This assertion, however, is not supported by published scientific studies.

Without direct comparative studies, any assessment of its biological activity relative to dutasteride or other analogs remains speculative. The structural modifications, including the desmethylation and the introduction of a triene system, would significantly alter the molecule's three-dimensional shape and electronic distribution compared to dutasteride. These changes would likely impact its binding affinity for 5α-reductase and other potential biological targets.

Molecular Signaling Pathways Perturbed by this compound

The molecular signaling pathways affected by this compound are not delineated in the scientific literature. However, based on the unsubstantiated claims from a commercial vendor, we can hypothesize potential, yet unproven, mechanisms of action.

Biosynth suggests that the compound's purported anticancer effects are mediated through the inhibition of specific kinases involved in cancer cell growth and survival, leading to the induction of apoptosis. nih.gov Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of specific kinases that are overactive in cancer cells is a well-established strategy in oncology. nih.gov

If this compound does indeed act as a kinase inhibitor, it would represent a significant departure from the primary mechanism of its parent compound, dutasteride, which targets 5α-reductase. amyjet.commdpi.com The perturbation of kinase signaling cascades could, in theory, lead to the arrest of the cell cycle and the activation of the apoptotic machinery, resulting in the death of cancer cells.

It is critical to reiterate that these potential molecular pathways are based on unverified claims. Rigorous scientific investigation, including in vitro kinase assays and cell-based studies, would be necessary to identify the specific kinases targeted by this compound and to validate its pro-apoptotic effects.

Structure Activity Relationship Sar Studies of Desmethyl 6,8,10 Triene Dutasteride and Its Structural Analogs

Elucidation of Key Pharmacophoric Features for Kinase Inhibition and Cellular Effects

Desmethyl-6,8,10-triene Dutasteride (B1684494) has been described by a commercial supplier as an analog of Dutasteride with potential anticancer properties. biosynth.com According to this source, the compound exhibits its effects by inhibiting specific protein kinases involved in cancer cell proliferation and survival, and it has been shown to induce apoptosis (programmed cell death) in human and Chinese tumor cells. biosynth.com The protein kinase inhibition activity is suggested as a promising area for future cancer therapy research. biosynth.com It is important to note that these claims originate from a commercial product description and have not been substantiated in peer-reviewed scientific literature.

Based on its structure, several pharmacophoric features can be hypothesized to contribute to potential kinase inhibition:

Aromatic A-Ring: The planar, aromatic A-ring created by the triene system is a significant deviation from the parent compound, Dutasteride. This flat, electron-rich region could facilitate π-π stacking interactions within the hydrophobic regions of a kinase active site.

Hydrogen Bond Donors/Acceptors: The lactam ring and the amide linkage provide crucial hydrogen bond donor and acceptor sites (N-H and C=O groups), which are fundamental for anchoring ligands into the hinge region of many kinase domains.

Bis(trifluoromethyl)phenyl Moiety: This bulky, lipophilic group is a critical feature. The trifluoromethyl groups are strong electron-withdrawing groups that can modulate the electronic properties of the phenyl ring and enhance binding affinity through hydrophobic and electrostatic interactions. This moiety is essential for the activity of Dutasteride as a 5α-reductase inhibitor and likely plays a key role in any other biological activity. nih.gov

A comparative overview of the available information is presented below.

| Attribute | Claimed by Commercial Supplier biosynth.com | Documented in Scientific Literature nih.govingentaconnect.comresearchgate.net |

| Compound Identity | Desmethyl-6,8,10-triene Dutasteride | 17β-N-[2,5-bis(trifluoromethyl) phenyl]carbamoyl-3-hydroxyl-4-azaestra-1,3,5,7,9-pentaene |

| Molecular Weight | 508.5 g/mol | Corresponds to a mass peak at m/z 508 |

| Biological Activity | Potent anticancer properties via kinase inhibition; induces apoptosis. | Not studied or reported. Characterized as a process impurity of Dutasteride. |

| Primary Target | Specific protein kinases. | Not applicable. |

Design and Synthesis of Novel this compound Analogs for SAR Probing

While no studies on the design of novel analogs of this compound for SAR probing have been published, the synthesis of its core structure as a Dutasteride impurity has been documented. ingentaconnect.com This synthesis provides a foundation upon which a medicinal chemistry campaign could be built.

The impurity, identified as 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-3-hydroxyl-4-azaestra-1,3,5,7,9-pentaene, was formed during the synthesis of Dutasteride. ingentaconnect.com The key step leading to the aromatized A-ring involves the treatment of a precursor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strong oxidizing agent, in the presence of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and triflic acid. ingentaconnect.comresearchgate.net

To probe the structure-activity relationships for kinase inhibition, medicinal chemists could design and synthesize a library of analogs based on this scaffold. A strategic approach would involve systematically modifying key structural features:

A-Ring Modification: The substitution pattern on the aromatic A-ring could be altered. Introducing small electron-donating or electron-withdrawing groups could probe the electronic requirements for optimal kinase binding.

Lactam Ring Modification: The six-membered lactam ring could be expanded or contracted to a seven- or five-membered ring, respectively. This would alter the geometry and positioning of the crucial hydrogen-bonding C=O group.

Carboxamide Linker: The orientation and stereochemistry of the C-17 carboxamide side chain are known to be critical for the activity of Dutasteride. nih.gov Analogs with the opposite stereochemistry (alpha-orientation) could be synthesized to determine its importance for kinase activity.

Phenyl Ring Substitution: The 2,5-bis(trifluoromethyl) substitution pattern on the phenyl ring could be varied. Analogs could be synthesized with trifluoromethyl groups at different positions (e.g., 3,5-), replaced with other halo- or alkyl groups, or combined with other substituents to explore the hydrophobic pocket of the target kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Biological Response

There are no published QSAR studies specifically focused on this compound. However, extensive QSAR modeling has been performed on the broader class of 5α-reductase inhibitors, to which the parent compound Dutasteride belongs. nih.gov These studies provide a framework for how predictive analytics could be applied to this compound class should sufficient biological data become available.

For 5α-reductase inhibitors, QSAR models have been developed to correlate physicochemical properties with biological activity. These models help in designing new, more potent inhibitors. Key molecular descriptors identified in these studies often relate to the compound's shape, electronic properties, and hydrophobicity.

The table below summarizes typical descriptors used in QSAR studies of steroidal inhibitors, which would be relevant for modeling analogs of this compound.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the molecule's ability to accept electrons and form interactions with the receptor. |

| Topological | Balaban Index (J) | Describes the molecular shape, size, and degree of branching, which influences how the molecule fits into a binding pocket. |

| Thermodynamic | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting van der Waals interactions with the receptor. |

| Hydrogen Bonding | H-bond donor/acceptor count | Directly quantifies the potential for forming crucial hydrogen bonds with the receptor active site. |

A hypothetical QSAR study on a series of this compound analogs would involve synthesizing a library of compounds, measuring their kinase inhibitory activity (e.g., IC₅₀ values), calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Conformational Analysis and its Influence on Ligand-Receptor Recognition

Specific conformational analysis of this compound is not available in the literature. However, the conformational properties of the parent compound, Dutasteride, and related azasteroids are known to be critical for their biological activity. nih.gov

In this compound, the introduction of an aromatic A-ring dramatically alters the molecule's conformation compared to Dutasteride. Key differences include:

A-Ring Planarity: The A-ring is planar, which removes the conformational flexibility of the cyclohexane (B81311) ring found in Dutasteride. This rigid, flat structure would fundamentally change how the molecule docks into a receptor.

The influence on ligand-receptor recognition would be profound. While the original Dutasteride is optimized for the 5α-reductase active site, the altered conformation of the desmethyl-triene derivative may prevent it from binding effectively to that enzyme. Conversely, this new shape might be fortuitously complementary to the active site of a different class of proteins, such as specific kinases, lending credence to the unverified claims of a change in biological target. biosynth.com Computational methods like molecular dynamics simulations would be required to explore the preferred low-energy conformations of this compound and to dock these conformations into kinase active sites to model potential binding modes.

Metabolic Fate of this compound Remains Uncharacterized in Publicly Available Scientific Literature

A comprehensive review of scientific and biomedical databases reveals a significant gap in the understanding of the metabolic fate and biotransformation of this compound. This compound is primarily documented as an impurity associated with the manufacturing of dutasteride, a well-known 5-alpha-reductase inhibitor. However, specific studies detailing its metabolic pathways, the enzymes responsible for its breakdown, its resulting metabolites, and its routes of excretion from the body are not available in the public domain.

While extensive research has been conducted on the parent compound, dutasteride, this body of knowledge does not extend to its specific impurities, including this compound. Dutasteride is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govdrugs.comwikipedia.orgnih.gov This process leads to the formation of several hydroxylated metabolites, such as 4'-hydroxydutasteride and 6-hydroxydutasteride. wikipedia.orgnih.gov The excretion of dutasteride and its metabolites occurs mainly through the feces. drugs.comdrugbank.com

In contrast, there is no such detailed information available for this compound. The existing literature identifies it and other related substances as process impurities that can arise during the synthesis of dutasteride. nih.govresearchgate.net Chemical suppliers offer this compound as a reference standard for analytical purposes, such as method development and quality control in pharmaceutical manufacturing. aquigenbio.com

Due to the strict focus on "this compound" and the absence of specific metabolic data for this compound, it is not possible to provide an article that adheres to the requested detailed outline on its metabolic fate. The scientific community has not yet published research that would allow for a thorough and accurate discussion of the following points for this specific molecule:

Metabolic Fate and Biotransformation Pathways of Desmethyl 6,8,10 Triene Dutasteride

Excretion Pathways as Suggested by Detection in Biological Samples

Consequently, the creation of interactive data tables with detailed research findings on the metabolism of Desmethyl-6,8,10-triene Dutasteride (B1684494) is not feasible.

Advanced Analytical Methodologies for Desmethyl 6,8,10 Triene Dutasteride Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of Desmethyl-6,8,10-triene Dutasteride (B1684494), enabling its separation, identification, and quantification with high precision and accuracy. The development and validation of HPLC methods are critical for ensuring reliable and reproducible results in a research setting.

Reversed-Phase HPLC for Separation and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the separation and purity assessment of Dutasteride and its impurities, including Desmethyl-6,8,10-triene Dutasteride. These methods typically utilize a non-polar stationary phase (often C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, methods developed for the impurity profiling of Dutasteride are directly applicable. These methods are designed to separate the parent drug from a range of its potential impurities.

Illustrative RP-HPLC Method Parameters for Dutasteride Impurity Profiling:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile, methanol) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at approximately 210-240 nm |

| Column Temperature | Ambient to 40°C |

This table presents a generalized overview of typical RP-HPLC conditions for the analysis of Dutasteride and its impurities. Specific parameters would be optimized for the separation of this compound.

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Chiral HPLC for Enantiomeric Purity Evaluation (if applicable)

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography, it provides a powerful platform for impurity profiling and trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Trace Analysis

LC-MS is a key technique for identifying known and unknown impurities in Dutasteride samples. In the context of this compound, LC-MS analysis has been instrumental in its initial identification. Studies have reported the detection of an impurity peak corresponding to a mass-to-charge ratio (m/z) of 508, which is consistent with the molecular weight of this compound. scienceopen.com This technique is particularly valuable for detecting and identifying impurities at very low levels, which may not be achievable with UV detection alone.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While a detailed fragmentation pattern for this compound is not widely published, the general approach involves the collision-induced dissociation (CID) of the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern would provide valuable information about the compound's structure and help to differentiate it from other isomers and impurities.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for the definitive structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of the molecule's architecture.

Research has confirmed the synthesis and characterization of this compound using these spectroscopic methods. scienceopen.com

Key Spectroscopic Data from the Characterization of this compound:

| Spectroscopic Technique | Observed Feature | Interpretation |

| ¹H NMR | Disappearance of a methyl group signal at approximately δ 0.99 ppm | Corresponds to the loss of a methyl group compared to the parent Dutasteride structure. |

| Infrared (IR) Spectroscopy | A peak observed at approximately 3467 cm⁻¹ | Indicative of a phenolic hydroxyl group. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 508 | Confirms the molecular weight of the desmethyl derivative. scienceopen.com |

This table summarizes the key spectroscopic findings that have been instrumental in the structural confirmation of this compound.

A complete analysis of the ¹H and ¹³C NMR spectra would provide detailed information about the proton and carbon environments within the molecule, allowing for the unambiguous assignment of its structure. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule and can be used for quantitative analysis.

Development and Qualification of this compound as a Reference Standard for Analytical Applications

The availability of a highly purified and well-characterized reference standard is a fundamental prerequisite for the accurate and reliable quantitative analysis of any chemical compound in analytical applications. In the pharmaceutical industry, reference standards are crucial for method development, validation, and routine quality control of drug substances and products. The development and qualification of this compound as a reference standard involves a meticulous process of synthesis, purification, and rigorous characterization to ensure its identity, purity, and stability.

This compound has been identified as a potential impurity and degradation product of Dutasteride, a 5-alpha-reductase inhibitor. nih.gov Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. This necessitates the availability of a qualified reference standard of this compound for analytical testing.

The preparation of a this compound reference standard begins with its chemical synthesis. While specific synthesis routes are often proprietary, the general approach involves multi-step organic synthesis to construct the complex molecular architecture of the compound. Following synthesis, the crude product undergoes extensive purification to remove process-related impurities, unreacted starting materials, and by-products. Common purification techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The goal of the purification process is to achieve the highest possible purity of the target compound.

Once purified, the identity of this compound is unequivocally confirmed through a battery of spectroscopic techniques. These methods provide detailed information about the molecular structure and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of hydrogen and carbon atoms within the molecule. The chemical shifts, coupling constants, and signal integrations provide a detailed fingerprint of the compound's structure.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Studies have identified this compound by a peak at m/z 508 using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls, amines, and aromatic rings, based on their characteristic absorption of infrared radiation.

The collective data from these techniques provides comprehensive evidence for the structural confirmation of the synthesized material as this compound.

The purity of a reference standard is a critical attribute and is determined using a combination of analytical methods. The "mass balance" approach is often employed, which involves the summation of all identified impurities and subtracting this value from 100%.

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for assessing the purity of the reference standard and for separating it from any potential impurities. The area percentage of the main peak in the chromatogram is used to estimate the purity.

Gas Chromatography (GC): GC is utilized to determine the content of residual solvents that may be present from the synthesis and purification processes.

Thermogravimetric Analysis (TGA): TGA is used to measure the water content of the reference standard material.

Content of Inorganic Impurities: This is typically determined by the sulfated ash method.

The purity value assigned to the reference standard is a culmination of the data obtained from these orthogonal analytical techniques.

| Analytical Technique | Parameter Measured | Typical Specification |

| HPLC | Chromatographic Purity | ≥ 99.5% |

| GC | Residual Solvents | ≤ 0.5% |

| TGA | Water Content | ≤ 0.5% |

| Sulfated Ash | Inorganic Impurities | ≤ 0.1% |

Computational Chemistry and Theoretical Studies of Desmethyl 6,8,10 Triene Dutasteride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Desmethyl-6,8,10-triene Dutasteride (B1684494), docking simulations are primarily used to investigate its binding affinity and interaction with the active sites of enzymes, particularly the 5-alpha-reductase isoenzymes (type 1 and type 2), which are the known targets of Dutasteride. biointerfaceresearch.comresearchgate.net

Studies on similar 5-alpha-reductase inhibitors have utilized molecular docking to identify key amino acid residues crucial for ligand binding. researchgate.net For instance, interactions with residues such as Glu57 and Arg114 in the SRD5A2 binding site have been identified as important for inhibitor activity. biointerfaceresearch.com Docking simulations for Desmethyl-6,8,10-triene Dutasteride would aim to predict its binding mode within the active site of these enzymes and compare it to that of Dutasteride and other known inhibitors. The results of such simulations can provide insights into its potential inhibitory activity.

A typical molecular docking study would involve preparing the 3D structure of this compound and the crystal structure of the target enzyme (e.g., 5-alpha-reductase 2). The docking software then calculates the binding energy and identifies the most stable binding poses.

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of this compound with 5-alpha-reductase 2.

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 |

| Key Interacting Residues | Glu57, Tyr91, Phe219 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This data is illustrative and based on typical findings for 5-alpha-reductase inhibitors.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. acs.org For this compound, these calculations can predict various properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and theoretical vibrational spectra (IR and Raman). researchgate.net

These calculations provide a deeper understanding of the molecule's chemical behavior. For example, the HOMO-LUMO energy gap can indicate the molecule's chemical reactivity and kinetic stability. The electrostatic potential map reveals the charge distribution and potential sites for electrophilic and nucleophilic attack. Furthermore, predicted spectroscopic data can aid in the experimental identification and characterization of the compound. nih.gov

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation.

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This data is for illustrative purposes and represents typical outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling, Ligand-Protein Binding Dynamics, and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, ligand-protein binding dynamics, and the influence of the solvent environment. mdpi.comfrontiersin.org For this compound, MD simulations can be used to explore its conformational landscape and to study the stability of its complex with target enzymes like 5-alpha-reductase over time. researchgate.net

These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key interactions that are maintained throughout the simulation. frontiersin.org This information is complementary to the static picture provided by molecular docking and can offer a more realistic representation of the binding process. MD simulations are also crucial for understanding how water molecules and other solvent components might mediate or interfere with the ligand-target interaction.

In Silico Prediction of Metabolic Pathways and Enzyme-Substrate Interactions

Computational tools can be used to predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. For this compound, this would involve using software that predicts which parts of the molecule are most likely to be modified by drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

Studies on the pharmacokinetics of dutasteride have identified its metabolic pathways, and similar in silico approaches could be applied to its desmethyl-triene derivative. github.comnih.gov These predictive models can help to identify potential metabolites and understand how the compound might be eliminated from the body. Genetic variations in metabolic enzymes can influence drug response, and in silico tools can help to explore these aspects as well. nih.govresearchgate.net

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics utilizes computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics approaches can be used for the design of new analogs with potentially improved properties. By analyzing the structure-activity relationships of known 5-alpha-reductase inhibitors, it is possible to identify key structural features required for activity. nih.govnih.gov

Virtual screening is a powerful cheminformatics technique that involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific target. nih.govresearchgate.net If the goal were to find other compounds with similar properties to this compound or to identify novel 5-alpha-reductase inhibitors, virtual screening could be a valuable tool.

Future Research Directions and Research Applications

Design and Synthesis of Next-Generation Desmethyl-6,8,10-triene Dutasteride (B1684494) Analogs with Enhanced Specificity or Potency

The development of novel 5α-reductase inhibitors remains a key area of pharmaceutical research. The Desmethyl-6,8,10-triene Dutasteride scaffold, with its distinct triene system in the A-ring, offers a unique template for creating next-generation analogs. The design of these new molecules would draw upon established structure-activity relationships (SAR) for 4-azasteroids, the class to which dutasteride belongs. wikipedia.orgwikipedia.org

Key synthetic strategies would focus on targeted modifications to enhance inhibitory activity and selectivity for the three isoforms of 5α-reductase. wikipedia.orgwikipedia.org Research on other 4-azasteroids has shown that modifications to the A-ring and the C-17 side chain are critical for potency. nih.gov For instance, introducing different substituents at the C-17 position can significantly alter enzyme inhibition. nih.gov Similarly, modifications to the A-ring, such as exploring variations of the triene system, could modulate the molecule's interaction with the enzyme's active site. The trifluoromethyl (CF3) groups on the phenyl ring are known to be important for the pharmacological properties of dutasteride and would be a key feature to retain or modify in new analogs. researchgate.net The synthesis of such compounds would involve complex, multi-step organic chemistry, potentially utilizing novel protecting groups and dehydrogenation techniques to achieve the desired structures with high purity. rasayanjournal.co.in

Table 8.1: Potential Strategies for Analog Design

| Structural Area of Modification | Strategy | Potential Outcome | Relevant Findings from 5-ARI Research |

|---|---|---|---|

| A-Ring | Modify the conjugated triene system; introduce alternative heteroatoms. | Altered planarity and electronic properties to improve binding affinity. | A-ring modifications are a primary focus in the design of 4-azasteroids. nih.gov |

| C-17 Side Chain | Introduce diverse lipophilic or semipolar groups to the carboxamide. | Enhanced potency and selectivity for 5α-reductase isoenzymes. | The C-17 substituent is a key determinant of inhibitory activity in azasteroids. nih.govnih.gov |

| Steroid Core | Introduce methyl groups at various positions (e.g., C-7, C-16). | Probe steric tolerance within the enzyme's active site. | Methyl substitution has been explored in other 4-azasteroid series. nih.gov |

| Phenyl Group | Modify the number or position of trifluoromethyl (CF3) groups. | Modulate pharmacokinetic properties and target interaction. | The CF3 group is a common feature in modern drug design for its pharmacological effects. researchgate.net |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, modern systems biology approaches are essential. Omics technologies can provide a comprehensive, unbiased view of the molecular changes induced by a compound within a biological system.

Proteomics: A proteome-wide screening approach could identify both the intended targets and potential off-targets of this compound. For example, a computational technique was used to screen the 5α-reductase inhibitor finasteride (B1672673) against the entire human proteome, successfully identifying a novel off-target protein. nih.govacs.org A similar strategy for this compound could reveal unexpected interactions, helping to build a complete biological profile and explain potential secondary effects.

Metabolomics: This technology analyzes the global metabolic profile of a cell or organism. Studies on dutasteride show it is extensively metabolized, with its major metabolite, 6β-hydroxydutasteride, also exhibiting 5α-reductase inhibitory activity. nih.gov Untargeted and targeted metabolomics profiling of urine from patients treated with finasteride has been used to track changes in steroid hormone biosynthesis pathways, confirming the drug's effect and revealing impacts on estrogen levels. nih.gov Applying these metabolomics approaches would allow researchers to map the metabolic fate of this compound and understand its influence on steroidogenesis and other metabolic pathways. nih.gov

Table 8.2: Application of Omics Technologies

| Omics Technology | Application for this compound | Information Gained |

|---|---|---|

| Proteomics | 3D proteome-wide computational screening; analysis of protein expression changes in treated cells. | Identification of primary targets and unforeseen off-target proteins; elucidation of mechanism of action. nih.govacs.org |

| Metabolomics | Untargeted and targeted analysis of metabolites in biofluids (e.g., plasma, urine) after exposure. | Mapping of metabolic pathways, identification of metabolites, and understanding of impact on steroid hormone biosynthesis. nih.govnih.gov |

| Transcriptomics | Analysis of gene expression changes in response to the compound. | Understanding of the downstream genetic regulation influenced by the compound's activity. |

Exploration of Broader Research Applications Beyond its Current Characterization as an Impurity

While this compound is currently known as a process-related impurity in the synthesis of dutasteride, its unique structure holds potential for broader research applications. ingentaconnect.comnih.govresearchgate.net Its inherent biological activity as a derivative of a potent dual 5α-reductase inhibitor makes it a valuable molecule for further investigation. wikipedia.org

It could serve as a specialized chemical probe to investigate the structure and function of the three 5α-reductase isoenzymes. Its distinct A-ring triene structure might confer a different binding affinity or selectivity profile compared to dutasteride, providing insights into the ligand-binding domain of the enzymes.

Furthermore, given its steroidal backbone, the compound could be screened against a wider panel of nuclear receptors and steroid-modifying enzymes. This could uncover novel biological activities and potential therapeutic applications beyond 5α-reductase inhibition. Such screening is a common strategy in drug discovery for identifying new uses for existing molecular scaffolds.

Advancement of Analytical Methodologies for Impurity Control and Quality Assurance in Pharmaceutical Research and Development

The presence of this compound as an impurity underscores the critical need for robust analytical methods in pharmaceutical manufacturing. google.com Regulatory bodies require that impurities in drug substances above a certain threshold (e.g., 0.1%) be identified and characterized to ensure the safety and quality of the final product. ingentaconnect.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for this purpose. researchgate.net These methods, typically using a reversed-phase column like a C18, are employed to separate dutasteride from its related impurities. ingentaconnect.comijrpc.com Coupling liquid chromatography with mass spectrometry (LC-MS) provides the sensitivity and specificity needed for definitive identification and quantification of impurities, even at trace levels. ingentaconnect.comnih.goviosrjournals.org Research has focused on developing and validating stability-indicating HPLC methods that can resolve dutasteride from various impurities, including those formed under stress conditions like oxidation or heat. researchgate.net The continued refinement of these analytical techniques is essential for quality control (QC) and to meet stringent regulatory standards for pharmaceutical products. geneesmiddeleninformatiebank.nlcbg-meb.nl

Table 8.4: Analytical Methodologies for Impurity Profiling

| Analytical Technique | Purpose | Typical Parameters |

|---|---|---|

| HPLC with UV Detection | Separation and quantification of dutasteride and its impurities. | Column: C18; Mobile Phase: Gradient mixture of buffer and acetonitrile; Detection: UV at ~210 nm. ingentaconnect.comijrpc.com |

| LC-MS/MS | Definitive identification and sensitive quantification of impurities. | Provides molecular weight and fragmentation data for structural confirmation. nih.goviosrjournals.orgnih.gov |

| Preparative HPLC | Isolation of a specific impurity in sufficient quantity for characterization. | Used to obtain pure samples of impurities like this compound for use as reference standards. iosrjournals.org |

| NMR Spectroscopy | Complete structural elucidation of isolated impurities. | Provides detailed information on the chemical structure, confirming the identity of the compound. nih.goviosrjournals.org |

Q & A

Q. What distinguishes Desmethyl-6,8,10-triene Dutasteride’s mechanism of action from other 5α-reductase inhibitors like finasteride?

this compound inhibits both type 1 and type 2 5α-reductase isoforms, leading to >90% suppression of serum dihydrotestosterone (DHT) compared to ~70% with finasteride (type 2-specific) . Methodologically, researchers should validate isoform specificity using in vitro enzyme inhibition assays (e.g., radiolabeled substrate competition) and correlate results with in vivo DHT quantification via LC-MS/MS .

Q. What experimental models are suitable for assessing this compound’s pharmacokinetics and efficacy?

Rodent models (e.g., Sprague-Dawley rats) are widely used for pharmacokinetic profiling, with endpoints including weight changes, serum DHT levels, and tissue-specific drug distribution . For androgen-dependent conditions (e.g., benign prostatic hyperplasia), transgenic mice expressing human 5α-reductase isoforms improve translational relevance. Ensure statistical power by using ≥8 animals per group and ANOVA with Bonferroni correction for multiple comparisons .

Q. How should researchers design studies to compare oral versus topical formulations of this compound?

Use randomized, double-blind, placebo-controlled trials with stratified cohorts for formulation type. For topical delivery, microneedling-enhanced permeation protocols (e.g., 0.01% solution applied weekly) improve hair follicle targeting in androgenetic alopecia (AGA) models . Quantify efficacy via trichoscopy (hair density, terminal/vellus ratio) and validate systemic exposure using mass spectrometry to rule out off-target effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s association with high-grade prostate cancer risk?

The REDUCE trial found reduced overall prostate cancer incidence but increased high-grade tumors (Gleason 8–10) in dutasteride users . To address this, conduct secondary analyses adjusting for detection bias (e.g., PSA-driven biopsy rates in placebo groups) and employ Mendelian randomization to isolate genetic confounding . Additionally, in vitro studies on prostate cancer cell lines under DHT-depleted conditions can clarify mechanistic pathways .

Q. What methodologies are recommended for analyzing non-significant sexual adverse event (SAE) data in long-term dutasteride studies?

Meta-analyses of SAEs require rigorous inclusion criteria (e.g., only RCTs with ≥24-week follow-up) and Bayesian hierarchical models to account for underpowered studies. For example, a meta-analysis of 15 trials found a non-significant relative risk of 1.37 (95% CI: 0.81–2.32) for dutasteride-related sexual dysfunction . Sensitivity analyses should exclude open-label extensions to minimize reporting bias .

Q. How does this compound affect MRI-based detection of prostate cancer, and how should this inform imaging protocols?

Dutasteride reduces prostate volume and alters tumor visibility on multiparametric MRI (mpMRI) by lowering ADC values and T2 signal intensity, mimicking malignant features . Radiologists must document dutasteride exposure history and adjust PIRADS v2.1 criteria interpretation. Pre-treatment baseline imaging and longitudinal ADC mapping improve diagnostic accuracy in active surveillance cohorts .

Q. What strategies optimize nanostructured lipid carrier (NLC) formulations for dermal delivery of this compound?

Use quality-by-design (QbD) approaches to screen critical variables (e.g., lipid:surfactant ratio, particle size). Lauric acid-chitosan oligomer coatings enhance follicular targeting and stability . Validate encapsulation efficiency via HPLC and monitor in vivo release kinetics using Franz diffusion cells with synthetic skin membranes .

Methodological Considerations

- Data Contradictions : Address conflicting results (e.g., variable SAE rates or cancer risk ) by conducting in silico simulations (e.g., Monte Carlo sensitivity analyses) and preclinical dose-response studies to identify threshold effects.

- Interdisciplinary Integration : Combine biochemical assays (e.g., DHT ELISA), imaging (mpMRI), and omics (proteomics of prostate tissue) to holistically assess drug impact .

- Reproducibility : Adhere to Beilstein Journal guidelines: detail experimental protocols in supplements, provide raw data in repositories, and cite prior methods for known compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.